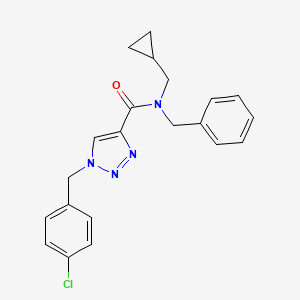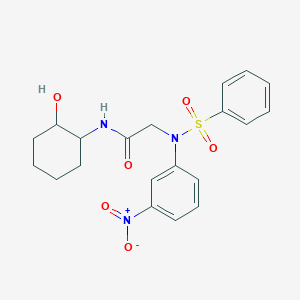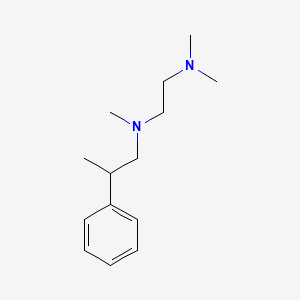![molecular formula C20H16N4O4S B5161230 4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MNAS. This compound has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of MNAS involves the intercalation of the molecule between the base pairs of DNA. This leads to the stabilization of the DNA helix and inhibition of DNA replication and transcription. MNAS has also been shown to induce DNA damage through the generation of reactive oxygen species upon irradiation with light.
Biochemical and Physiological Effects:
MNAS has been shown to have cytotoxic effects on cancer cells. It has been used in vitro to induce cell death in various cancer cell lines. MNAS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MNAS is its high sensitivity and specificity for DNA detection. It is also relatively easy to synthesize and purify. However, one limitation of MNAS is its phototoxicity, which can lead to DNA damage and cell death upon irradiation with light. Therefore, caution should be taken when using MNAS in experiments involving light.
Direcciones Futuras
There are several future directions for research involving MNAS. One direction is the development of MNAS-based probes for the detection of other biomolecules such as RNA and proteins. Another direction is the optimization of MNAS for photodynamic therapy of cancer. Additionally, the development of MNAS analogs with improved properties such as reduced phototoxicity and increased specificity for cancer cells would be of great interest.
Métodos De Síntesis
The synthesis of MNAS involves the reaction of 5-methyl-3-nitro-9-acridineamine with benzenesulfonyl chloride in the presence of a base. The reaction leads to the formation of MNAS as a yellow solid. The purity of MNAS can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MNAS has been widely used in scientific research as a fluorescent probe for the detection of DNA. It has been shown to bind to DNA through intercalation and emit fluorescence upon binding. MNAS has also been used to study the interaction of DNA with other molecules such as proteins and drugs. In addition, MNAS has been used as a photosensitizer for photodynamic therapy of cancer.
Propiedades
IUPAC Name |
4-[(5-methyl-3-nitroacridin-9-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-3-2-4-17-19(12)23-18-11-14(24(25)26)7-10-16(18)20(17)22-13-5-8-15(9-6-13)29(21,27)28/h2-11H,1H3,(H,22,23)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEUZPNFBPTYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)



![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)
![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5161240.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)